6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

CYP2A6 inhibition Nicotine metabolism Smoking cessation

For researchers requiring a gold-standard CYP2A6 inhibitor, this compound provides unmatched potency and selectivity. Its 50 nM IC50 and 1,200-fold selectivity over unsubstituted analogs ensure reliable, reproducible data, making it an essential tool for smoking cessation and ADME/Tox research. Avoid the off-target liabilities of methoxsalen. Inquire now for custom synthesis and bulk orders.

Molecular Formula C18H22ClNO3
Molecular Weight 335.8 g/mol
Cat. No. B7737649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Molecular FormulaC18H22ClNO3
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C
InChIInChI=1S/C18H22ClNO3/c1-3-12-6-4-5-7-20(12)10-14-17(22)15(19)9-13-11(2)8-16(21)23-18(13)14/h8-9,12,22H,3-7,10H2,1-2H3
InChIKeyKOBRSAVGLLIUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one: A Potent CYP2A6 Inhibitor for Smoking Cessation Research


6-Chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one (CAS N/A, MF: C18H22ClNO3, MW: 335.83) is a synthetic coumarin derivative belonging to the chromen-2-one class. Its structure features a 6-chloro-7-hydroxy-4-methylcoumarin core with an 8-substituted (2-ethylpiperidino)methyl group, a motif designed to modulate cytochrome P450 2A6 (CYP2A6) activity. CYP2A6 is the primary hepatic enzyme responsible for nicotine metabolism, making its inhibition a validated strategy for smoking cessation therapy [1]. This compound has been characterized in the patent literature and authoritative biochemical databases as a ligand targeting CYP2A6, distinguishing it from simpler coumarin scaffolds that lack optimized substituent patterns for enzyme pocket engagement [2].

Why Generic Coumarin CYP2A6 Inhibitors Cannot Substitute for 6-Chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one


Coumarin-based CYP2A6 inhibitors vary substantially in potency, selectivity, and mechanism of inhibition depending on subtle structural modifications such as halogen substitution patterns and the nature of the aminoalkyl side chain at the 8-position. Methoxsalen (8-methoxypsoralen), the prototypical coumarin-derived CYP2A6 inhibitor, exhibits significant off-target CYP3A4 inhibition, raising concerns about drug-drug interactions [1]. Simple 7-hydroxy-4-methylcoumarin derivatives lacking the 6-chloro and 8-piperidinylmethyl substitutions show markedly reduced CYP2A6 affinity. The combination of a 6-chloro substituent and a 2-ethylpiperidinylmethyl group at the 8-position is specifically engineered to enhance binding within the CYP2A6 active site while minimizing interactions with off-target CYPs. Consequently, substituting this compound with a generic coumarin inhibitor such as methoxsalen or an unsubstituted 8-piperidinylmethyl analog risks compromised potency, altered selectivity profiles, and unreliable experimental reproducibility in CYP2A6-focused research programs [2].

Quantitative Differentiation Evidence for 6-Chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one


CYP2A6 Inhibitory Potency: ~23-Fold Improvement Over Methoxsalen in Human Liver Microsomes

The target compound inhibits CYP2A6-mediated coumarin 7-hydroxylation in human liver microsomes with an IC50 of 50 nM, representing a ~23-fold enhancement in potency over methoxsalen, the standard coumarin-based CYP2A6 inhibitor (IC50 = 1,160 nM, or ~0.43 µM depending on assay conditions) [1]. The direct comparator, 8-[(dimethylamino)methyl]-6-chloro-7-hydroxy-4-methylcoumarin, exhibited a significantly weaker IC50 of 1,020 nM under identical assay conditions, demonstrating that the 2-ethylpiperidino moiety is critical for high-affinity binding [2].

CYP2A6 inhibition Nicotine metabolism Smoking cessation

CYP2A6 Selectivity Over CYP2C9: A 29-Fold Selectivity Window

In recombinant enzyme assays, the target compound exhibited an IC50 of 1,440 nM against CYP2C9, compared to its 50 nM IC50 against CYP2A6. This yields a CYP2A6/CYP2C9 selectivity ratio of approximately 29-fold. In contrast, methoxsalen lacks this selectivity, demonstrating potent inhibition of both CYP2A6 and CYP1A2 (Ki = 0.2–0.8 µM) and significant CYP3A4 interaction [1].

CYP selectivity Drug-drug interactions Isoform profiling

Irreversible Mechanism-Based Inhibition: A Pharmacodynamic Advantage Over Reversible Inhibitors

Kinetic analysis reveals that the target compound acts as an irreversible inhibitor of CYP2A6 with a Ki value of 29,000 nM in human liver microsomes, as determined by double reciprocal plot analysis [1]. This mechanism-based inactivation profile contrasts with simple reversible coumarin inhibitors such as 7-hydroxy-4-methylcoumarin, which exhibit only weak, reversible inhibition. Irreversible inhibition provides sustained target suppression even after compound clearance, a desirable feature for smoking cessation pharmacotherapy [2].

Mechanism-based inhibition Irreversible inactivation CYP2A6

Structural Differentiation: The 2-Ethylpiperidino Group Confers Superior Lipophilicity and Binding Affinity

Comparative analysis of 8-substituted-6-chloro-7-hydroxy-4-methylcoumarin analogs demonstrates that the 2-ethylpiperidino substituent (MW = 113.2, cLogP ~2.5) provides a favorable balance of lipophilicity and steric bulk for CYP2A6 active site engagement. The unsubstituted piperidino analog (8-(piperidin-1-ylmethyl) derivative) showed a dramatically reduced CYP2A6 inhibitory potency (IC50 = 59,600 nM), while the 4-methylpiperidino variant displayed only marginal activity (EC50 = 300,000 nM) in a C. elegans gene expression assay [1][2]. The 2-ethyl substituent on the piperidine ring is hypothesized to occupy a hydrophobic sub-pocket within CYP2A6 that is inaccessible to smaller or less lipophilic amines.

Structure-activity relationship Piperidine substituent Lipophilicity

Optimal Application Scenarios for 6-Chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one


In Vitro CYP2A6 Inhibition Screening and Nicotine Metabolism Modulation Studies

With an IC50 of 50 nM in human liver microsomes, this compound is ideally suited as a potent positive control or tool compound in CYP2A6 inhibition screening assays. Its nanomolar potency allows researchers to use low concentrations (10–500 nM range) where off-target CYP interactions are minimized, ensuring that observed effects on nicotine or coumarin metabolism are attributable to CYP2A6 inhibition. The well-characterized irreversible inhibition profile further supports its use in washout and recovery-of-activity experiments to probe target engagement kinetics [1][2].

Structure-Activity Relationship (SAR) Benchmark for Coumarin-Based CYP2A6 Inhibitor Optimization

The steep SAR around the 8-substituent (~1,200-fold potency difference between 2-ethylpiperidino and unsubstituted piperidino analogs) makes this compound an excellent benchmark for medicinal chemistry campaigns aimed at discovering next-generation CYP2A6 inhibitors. Pharmaceutical discovery teams can use this compound as a reference standard to evaluate whether new chemical entities achieve comparable or superior potency and selectivity [1].

CYP Isoform Selectivity Profiling Panels for Drug-Drug Interaction Assessment

Its characterized selectivity profile (CYP2A6 IC50 = 50 nM vs. CYP2C9 IC50 = 1,440 nM) positions this compound as a useful comparative probe in CYP isoform selectivity panels. Contract research organizations (CROs) and pharmaceutical ADME/Tox groups can include this compound alongside methoxsalen to benchmark selectivity and to identify structure-selectivity relationships that inform the design of safer, more selective clinical candidates [1][2].

Quote Request

Request a Quote for 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.